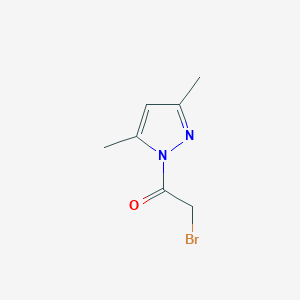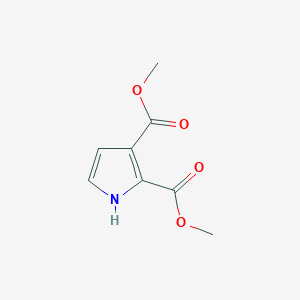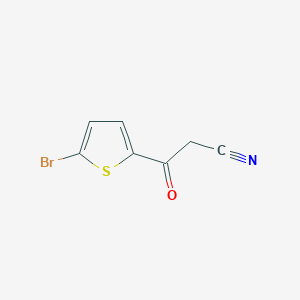
3-Methoxy-6-methylpyridine-2-carboxylic acid
Übersicht
Beschreibung
3-Methoxy-6-methylpyridine-2-carboxylic acid (3-MMP-2-COOH) is an organic compound that is commonly used in the synthesis of various compounds. It is a versatile reagent that can be used for a variety of purposes in the laboratory. This compound has several interesting properties that make it an attractive choice for research and experimentation.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Methoxy-6-methylpyridine-2-carboxylic acid: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of methoxy and methyl groups into complex molecules, which can significantly alter the chemical and physical properties of the synthesized compounds. This compound can be used to synthesize various heterocyclic compounds, which are crucial in the development of new pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of drug candidates. Its pyridine ring is a common motif in drugs that target the central nervous system, cardiovascular system, and various other therapeutic areas. Researchers can modify the methoxy and methyl groups to create derivatives with potential medicinal properties .
Agrochemical Development
The pyridinecarboxylic acid derivatives are known for their application in agrochemicals. 3-Methoxy-6-methylpyridine-2-carboxylic acid can be used to develop new herbicides, pesticides, and fungicides. Its structural analogs have been shown to exhibit biological activity against a range of agricultural pests .
Material Science
This compound can also find applications in material science, particularly in the synthesis of organic electronic materials. Pyridine derivatives are often used in the creation of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electron-accepting properties .
Catalysis
3-Methoxy-6-methylpyridine-2-carboxylic acid: can act as a ligand in metal complex catalysts. These catalysts are used in various chemical reactions, including polymerization, hydrogenation, and oxidation processes. The pyridine moiety can coordinate with metals, facilitating the catalytic activity .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents for the detection and quantification of metal ions. The pyridine ring can bind to metals, forming complexes that are detectable by spectroscopic methods .
Biochemistry
The compound’s derivatives can be used to study enzyme-catalyzed reactions where pyridine nucleotides are involved. It can serve as a mimic or inhibitor of natural substrates, helping to elucidate the mechanisms of enzymatic action .
Environmental Science
Lastly, in environmental science, this compound can be used in the synthesis of chemical sensors for the detection of pollutants. Its ability to interact with various organic and inorganic species makes it a suitable candidate for developing sensitive and selective sensing materials .
Eigenschaften
IUPAC Name |
3-methoxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKQDCZXAWFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538196 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-methylpyridine-2-carboxylic acid | |
CAS RN |
95109-37-8 | |
| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)






![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)





